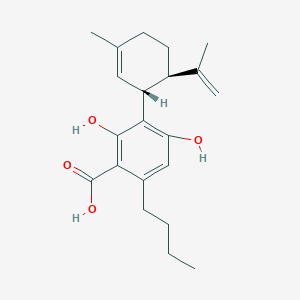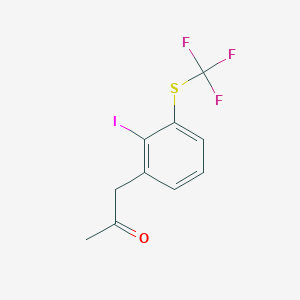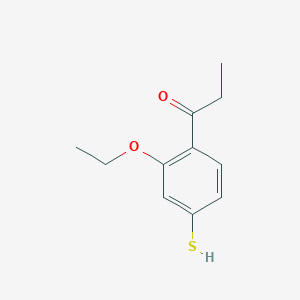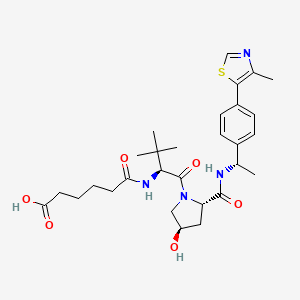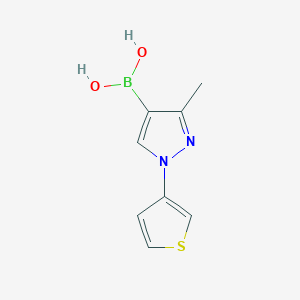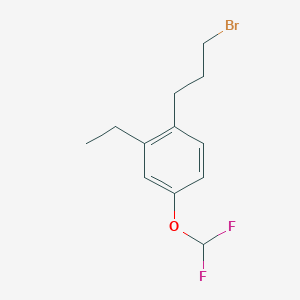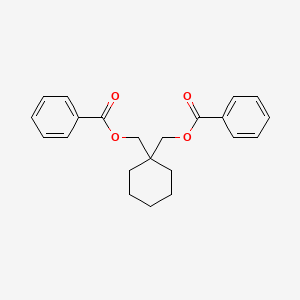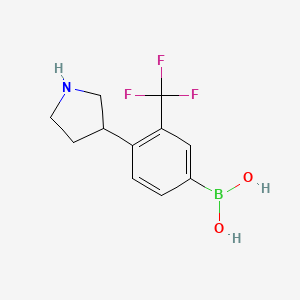
(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a boronic acid moiety attached to a phenyl ring. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Boronic Acid Moiety: The boronic acid group is introduced through a borylation reaction, often using boronic acid derivatives and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The trifluoromethyl group and pyrrolidine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted derivatives with modified functional groups.
科学的研究の応用
(4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential as a biochemical probe and in the development of boron-containing drugs.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an anticancer agent.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit specific enzymes or proteins, leading to various biological effects. The trifluoromethyl group and pyrrolidine ring also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
類似化合物との比較
Similar Compounds
(4-(Pyrrolidin-3-yl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
(3-(Trifluoromethyl)phenyl)boronic acid: Lacks the pyrrolidine ring, affecting its reactivity and applications.
(4-(Pyrrolidin-3-yl)-3-methylphenyl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of both the trifluoromethyl group and the pyrrolidine ring in (4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid makes it unique
特性
分子式 |
C11H13BF3NO2 |
|---|---|
分子量 |
259.03 g/mol |
IUPAC名 |
[4-pyrrolidin-3-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)10-5-8(12(17)18)1-2-9(10)7-3-4-16-6-7/h1-2,5,7,16-18H,3-4,6H2 |
InChIキー |
FJZKTXHZEKRFSJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C2CCNC2)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


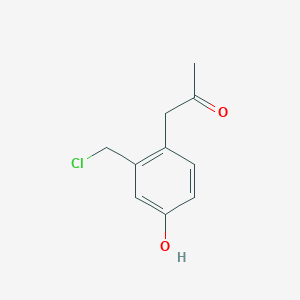
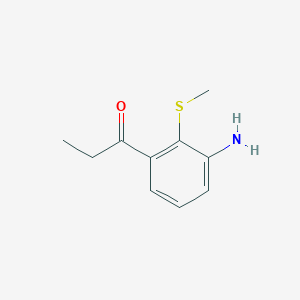
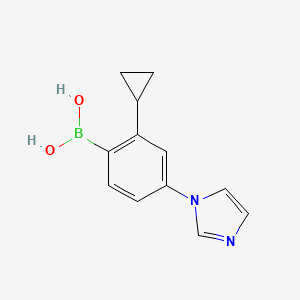
![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)
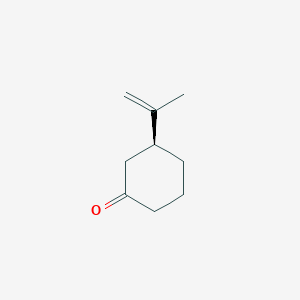
![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)
